2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidine core modified with a 2-methylpropyl substituent at position 3 and a 3,4,5-trimethoxyphenyl acetamide group at position 1. This structure combines a lipophilic isobutyl chain (enhancing membrane permeability) with a polar trimethoxyphenyl moiety (implicated in receptor binding, particularly kinase inhibition).
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-12(2)10-24-20(26)19-14(6-7-31-19)23(21(24)27)11-17(25)22-13-8-15(28-3)18(30-5)16(9-13)29-4/h6-9,12H,10-11H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJUBYWHVSWNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula: C21H25N3O3S
- Molecular Weight: 399.5 g/mol
- IUPAC Name: 2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-methylpropyl group and the trimethoxyphenyl moiety enhances its solubility and potential interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antitumor activity. For instance:
- Compound 12e , a related thieno[3,2-d]pyrimidine derivative, showed remarkable antitumor activity against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively .
The mechanism of action for these compounds often involves the inhibition of specific kinases associated with cancer cell proliferation and survival.
Other Pharmacological Effects
Research indicates that thieno[3,2-d]pyrimidine derivatives may also exhibit:
- Antiviral Activity: Potential against various viral infections.
- Antibiotic Properties: Effective against certain bacterial strains.
- CNS Depressant Effects: Indicating possible applications in treating neurological disorders .
Case Studies
- Antitumor Efficacy:
-
Mechanistic Studies:
- Investigations into the binding affinity of these compounds to target enzymes revealed that modifications in substituents significantly impacted their biological activity .
Research Findings Summary
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 3,4,5-trimethoxyphenyl group is critical for kinase targeting, while aliphatic chains (e.g., 2-methylpropyl) modulate lipophilicity.
- Synthetic Optimization : Lower yields in complex analogs (e.g., ) highlight the need for improved coupling strategies for bulky substituents.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves a multi-step route starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Condensation reactions between substituted amines and carbonyl derivatives under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) .
- Alkylation or acylation to introduce the 2-methylpropyl and trimethoxyphenyl groups, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Critical factors include solvent choice (e.g., acetonitrile improves yield vs. DMF for solubility) and stoichiometric ratios to minimize byproducts .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400–600 MHz) verify substituent positions, with the thieno-pyrimidine ring protons appearing as distinct doublets (δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 513.18) and fragmentation patterns .
- X-ray Crystallography: Used for resolving stereochemical ambiguities in analogs, though limited by crystal formation challenges .
Q. What are the key physicochemical properties affecting its behavior in experiments?
- Solubility: Poor aqueous solubility (logP ≈ 3.5) necessitates DMSO or ethanol as stock solvents for biological assays .
- Stability: Degrades under alkaline conditions (pH > 9); storage at -20°C in inert atmospheres is recommended .
- pKa: The acetamide moiety has a pKa ~10.5, influencing ionization in physiological environments .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) studies on analogs reveal:
- 2-Methylpropyl group: Enhances lipophilicity and membrane permeability, critical for intracellular target engagement .
- Trimethoxyphenyl substituent: Modulates kinase inhibition (e.g., Aurora B) by mimicking ATP-binding motifs; replacing methoxy with halogens reduces potency .
- Thieno-pyrimidine core: Fluorination at C5 increases metabolic stability but may reduce affinity for certain targets .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2), identifying key hydrogen bonds with Val18 and hydrophobic interactions with the trimethoxyphenyl group .
- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .
- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) optimizes geometries and predicts reactive sites for electrophilic substitutions .
Q. How to resolve discrepancies in biological activity data across studies?
Contradictions in IC50 values (e.g., 0.5 µM vs. 5 µM in cancer cell lines) may arise from:
- Assay variability: Use standardized protocols (e.g., MTT assay with 48-hour incubation) and validate with positive controls (e.g., doxorubicin) .
- Cell line heterogeneity: Compare activity in isogenic pairs (e.g., p53 wild-type vs. knockout) to isolate target-specific effects .
- Statistical rigor: Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.01) across replicates .
Q. What in vitro models are suitable for evaluating efficacy and toxicity?
- Cancer: NCI-60 panel screens for broad-spectrum activity; follow-up mechanistic studies in HeLa or MCF-7 cells with apoptosis markers (Annexin V/PI) .
- Toxicity: Primary hepatocytes or HEK293 cells assess hepatic/renal safety via LDH leakage and ROS assays .
- 3D Models: Spheroids or patient-derived organoids better replicate tumor microenvironments for dose-response validation .
Q. How are synthetic impurities identified and controlled?
- HPLC-PDA/MS: Detects byproducts (e.g., de-alkylated analogs) using C18 columns and 0.1% TFA in acetonitrile/water gradients .
- Process Optimization: Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, catalyst loading) to minimize impurities to <0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
